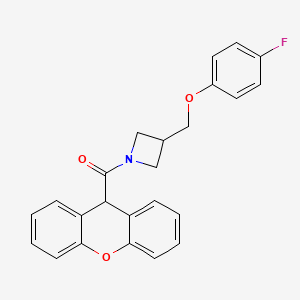

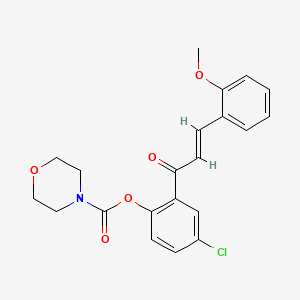

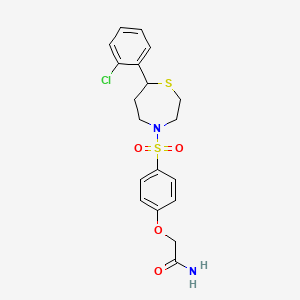

(E)-4-chloro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-4-chloro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active molecules and pharmaceuticals . The compound also contains a methoxyphenyl group and an acryloyl group, which could potentially contribute to its reactivity and biological activity.

Scientific Research Applications

Polymer-Drug Conjugates

(E)-4-chloro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate and similar compounds have been explored in the manipulation of the rate of hydrolysis of polymer-drug conjugates. The research by Pitt and Shah (1996) focuses on model copolymers with different proportions of N-acryloyl morpholine (AM) and p-nitrophenyl acrylate (PAC), demonstrating the potential for controlling the kinetics of hydrolysis through programmed changes in polymer structure (Pitt & Shah, 1996).

Photocrosslinking Properties in Polymers

The photocrosslinking properties of polymers incorporating α,β-unsaturated ketone moieties, such as this compound, have been examined. Reddy, Subramanian, and Sainath (1998) investigated homopolymerization of acrylate and methacrylate monomers with these moieties, revealing their potential in UV, infrared, and thermal properties for applications in coatings and other materials (Reddy, Subramanian, & Sainath, 1998).

Adsorption and Removal of Pesticides

In environmental applications, compounds like this compound have been utilized in the adsorption and removal of pesticides from wastewater. Boudesocque et al. (2008) demonstrated the efficacy of lignocellulosic substrates in adsorbing pesticides, highlighting the potential of such compounds in environmental remediation (Boudesocque et al., 2008).

Antibacterial and Anticancer Properties

The compound has also been implicated in the study of antibacterial and anticancer properties. Abdelwahab et al. (2019) explored the chemical modification of poly(3-hydroxybutyrate) with various amino compounds, including morpholine derivatives, showing significant biological activities against various bacteria and cancer cells (Abdelwahab et al., 2019).

In Vitro Drug Release from Hydrogels

In pharmaceutical research, this compound-related compounds have been investigated for drug release. Arun and Reddy (2005) studied the drug-releasing rate from polymeric hydrogels based on HEA and HPMA, using similar acrylate compounds as crosslinkers, demonstrating their utility in controlled drug delivery systems (Arun & Reddy, 2005).

properties

IUPAC Name |

[4-chloro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-26-19-5-3-2-4-15(19)6-8-18(24)17-14-16(22)7-9-20(17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCPMCKRALSCPY-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)